molecular formula C17H13NO3 B1275365 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 669726-20-9

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No. B1275365
M. Wt: 279.29 g/mol
InChI Key: QDIMNIHQSBGSCT-UHFFFAOYSA-N
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Description

The compound of interest, 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core substituted with a hydroxyphenyl group and a methyl group, as well as a carboxylic acid functionality. This structure suggests potential for various biological activities and chemical interactions due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. For instance, a rapid synthesis method for a hydroxyisoquinoline carboxylic acid, a structural analogue, was reported using a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another study described the synthesis of substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, which showed significant antibacterial activity . These methods could potentially be adapted for the synthesis of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.

Molecular Structure Analysis

Vibrational spectroscopic and quantum chemical computational studies have been conducted on similar compounds to understand their molecular structure. For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid was studied using FT-IR, FT-Raman, and NMR spectra, and the data were compared with computational results. The study provided insights into vibrational frequencies, geometrical parameters, and the stability of the molecule . Such analyses are crucial for understanding the molecular structure and reactivity of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, which can be used to synthesize new compounds or modify existing ones. For instance, hydroxyglycine reactions with 2-aminobenzophenones yield quinazoline derivatives, which can be further transformed into different isomers and oxidized to quinazolines . The Schmidt reaction has also been employed to convert indones to quinoline derivatives, demonstrating the versatility of quinoline chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The presence of a carboxylic acid group, for example, can lead to the formation of hydrogen-bonded structures, as seen in the proton-transfer compounds of quinoline with dichlorophthalic acid . The brominated hydroxyquinoline has been used as a photolabile protecting group, indicating the potential for photochemical reactivity . Additionally, the antibacterial activities of quinoline carboxylic acids have been linked to their structure-activity relationships, with certain substitutions enhancing their efficacy .

Scientific Research Applications

1. 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Application: These derivatives are being studied as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
  • Methods of Application: The synthesis of these derivatives involves the incorporation of a 4-hydroxyphenyl moiety with various substitutions .
  • Results: The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

2. 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic Acid

  • Application: This compound is used as a ligand to synthesize two Cobalt (II) complexes, which are studied for their antibacterial activity .
  • Methods of Application: The ligand and its metal complexes were characterized using powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data .
  • Results: The ligand displayed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22 .

3. R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA)

  • Application: R-HPPA is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides. It could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .
  • Methods of Application: An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed .
  • Results: A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants. The biomass and R-HPPA titer were 12.5- and 38.19-fold higher compared with the original strain at 20 g/L R-PPA .

4. Bisphenol A (BPA) Degradation

  • Application: BPA is metabolized and biotransformed into less toxic intermediates and non-toxic end products by certain bacterial strains isolated from industrial effluent contaminated soil .
  • Methods of Application: BPA degrading bacterial strains are isolated using enrichment techniques in MSM medium containing BPA as a sole source of carbon and energy .
  • Results: Hongyan et al. reported that T. versicolor laccase could transform and degrade BPA to obtain 2-(4-hydroxyphenyl)propan-2-ylium, to isopropenylphenol free radical and further oxidized to 1-methyl-4-isopropenyl-2-cyclohexene .

5. 4-Hydroxybenzoic Acid

  • Application: 4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
  • Methods of Application: Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
  • Results: The use of synthetic biology and metabolic engineering has been instrumental in the production of 4-HBA .

6. Diphenolic Acid

  • Application: Diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain. It represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues .
  • Methods of Application: Diphenolic acid synthesis involves the condensation reaction between phenol and levulinic acid and requires the presence of a Brønsted acid as a catalyst .
  • Results: The regioselectivity of the reaction is a critical point because only the p, p ′-isomer is of industrial interest .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its biological activity, and developing more efficient synthesis methods .

properties

IUPAC Name

2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-10-3-2-4-13-14(17(20)21)9-15(18-16(10)13)11-5-7-12(19)8-6-11/h2-9,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIMNIHQSBGSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421352
Record name 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid

CAS RN

669726-20-9
Record name 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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